Cas no 582-62-7 (3-Methyl-1-phenylbutan-1-one)

3-Methyl-1-phenylbutan-1-one structure
Nome do Produto:3-Methyl-1-phenylbutan-1-one
3-Methyl-1-phenylbutan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Methyl-1-phenylbutan-1-one
- Isovalerophenone
- 1-Butanone,3-methyl-1-phenyl-
- Isobutyl Phenyl Ketone
- 1-Phenyl-3-methyl-1-butanone
- Isovalerophenone, >=98.0% (GC)
- phenyl isobutyl ketone
- I0296
- 1-Butanone, 3-methyl-1-phenyl-
- CHEBI:189986
- Z104484314
- EINECS 209-489-7
- iso-valerophenone
- 582-62-7
- A869490
- AKOS009031148
- NSC-72033
- NSC72033
- 3-methyl-1-phenyl-butan-1-one
- EN300-20879
- SCHEMBL2026026
- DTXSID1060390
- MFCD00026486
- HEOVGVNITGAUKL-UHFFFAOYSA-
- SY052018
- LS-13961
- NS00033894
- D91120
- U263XQR51P
- 3-Methyl-1-phenyl-1-butanone
- ghl.PD_Mitscher_leg0.493
- CS-0082896
- Q27290585
- UNII-U263XQR51P
- NSC 72033
- AI3-11205
- InChI=1/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
- 3-methylbutyrophenone
- DB-255068
-
- MDL: MFCD00026486
- Inchi: InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
- Chave InChI: HEOVGVNITGAUKL-UHFFFAOYSA-N
- SMILES: CC(C)CC(=O)C1=CC=CC=C1
Propriedades Computadas
- Massa Exacta: 162.10400
- Massa monoisotópica: 162.104465066 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 143
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: nothing
- Superfície polar topológica: 17.1Ų
- Peso Molecular: 162.23
- Contagem de Tautomeros: 2
Propriedades Experimentais
- Densidade: 0.966 g/mL at 25 °C(lit.)
- Ponto de Fusão: No data available
- Ponto de ebulição: 236°C
- Ponto de Flash: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Índice de Refracção: n20/D 1.512(lit.)
n20/D 1.512 - PSA: 17.07000
- LogP: 2.91540
- Pressão de vapor: 0.1±0.5 mmHg at 25°C
3-Methyl-1-phenylbutan-1-one Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305 + P351 + P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
- RTECS:DD8280000
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
3-Methyl-1-phenylbutan-1-one Dados aduaneiros
- CÓDIGO SH:2914399090
- Dados aduaneiros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Methyl-1-phenylbutan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM184256-100g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95% | 100g |
$359 | 2022-06-10 | |
Enamine | EN300-20879-0.05g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20879-0.1g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20879-0.25g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20879-1.0g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20879-10.0g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95.0% | 10.0g |
$73.0 | 2025-03-21 | |
Apollo Scientific | OR922452-5g |
Isovalerophenone |
582-62-7 | 95% | 5g |
£85.00 | 2025-02-20 | |
Fluorochem | 229777-25ml |
3-Methyl-1-phenylbutan-1-one |
582-62-7 | 95% | 25ml |
£99.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0296-5ML |
Isovalerophenone |
582-62-7 | >99.0%(GC) | 5ml |
¥390.00 | 2024-04-16 | |
Chemenu | CM184256-100g |
3-methyl-1-phenylbutan-1-one |
582-62-7 | 95% | 100g |
$359 | 2021-06-16 |
3-Methyl-1-phenylbutan-1-one Literatura Relacionada
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1. The phenyldimethylsilyl group as a masked hydroxy groupIan Fleming,Rolf Henning,David C. Parker,Howard E. Plaut,Philip E. J. Sanderson J. Chem. Soc. Perkin Trans. 1 1995 317
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2. Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or iminesKazumasa Funabiki,Akie Isomura,Yoshihiro Yamaguchi,Wataru Hashimoto,Kei Matsunaga,Katsuyoshi Shibata,Masaki Matsui J. Chem. Soc. Perkin Trans. 1 2001 2578
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Atsushi Tarui,Mayuna Oduti,Susumu Shinya,Kazuyuki Sato,Masaaki Omote RSC Adv. 2018 8 20568
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4. The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenesAntony D. Buss,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1985 2307
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5. The synthesis of some novel deoxyhumulone analogues. Observations on the air-oxidation of 2′,4′,6′-trihydroxy-3′-isopentyl-5′-(3-methylbut-2-enyl)isovalerophenone and its corresponding humulone derivativesMartin R. Cann,Anne-Marie Davis,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1984 1413
582-62-7 (3-Methyl-1-phenylbutan-1-one) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:582-62-7)3-Methyl-1-phenylbutan-1-one

Pureza:99%/99%
Quantidade:25ml/25g
Preço ($):160.0/158.0